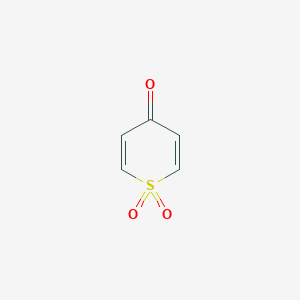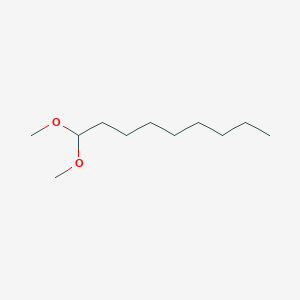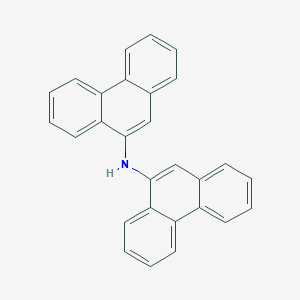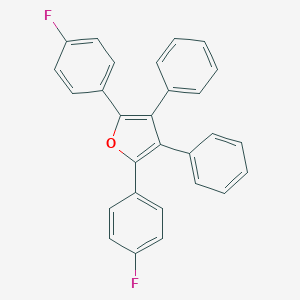
2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is a synthetic compound that belongs to the class of diphenylfurans. It is commonly known as BFF or FFB, and it has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicinal chemistry, and organic electronics.
作用機序
The mechanism of action of 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body, leading to a range of biochemical and physiological effects.
生化学的および生理学的効果
Studies have shown that 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the immune system and to have potential as a treatment for autoimmune diseases.
実験室実験の利点と制限
The advantages of using 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran in lab experiments include its ease of synthesis, high purity, and stability. However, its limitations include its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran. These include:
1. Further investigation of its potential as an anticancer agent and as a modulator of the immune system.
2. Exploration of its potential as a high-performance transistor material for use in organic electronics.
3. Investigation of its potential as a building block for the synthesis of new conjugated polymers and organic semiconductors.
4. Further studies on its mechanism of action and its biochemical and physiological effects.
In conclusion, 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is a synthetic compound with potential applications in various scientific fields. Its ease of synthesis, high purity, and stability make it an attractive candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in different areas of science.
合成法
The synthesis of 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran involves the reaction of 4-fluorobenzaldehyde and 4-fluorophenylboronic acid with diphenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a series of coupling and cyclization steps, resulting in the formation of the desired product.
科学的研究の応用
2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran has been extensively studied for its potential applications in various scientific fields. In material science, it has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a modulator of the immune system. In organic electronics, it has been explored for its potential as a high-performance transistor material.
特性
CAS番号 |
18749-93-4 |
|---|---|
製品名 |
2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran |
分子式 |
C28H18F2O |
分子量 |
408.4 g/mol |
IUPAC名 |
2,5-bis(4-fluorophenyl)-3,4-diphenylfuran |
InChI |
InChI=1S/C28H18F2O/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H |
InChIキー |
ADODTHGFLQIAHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
同義語 |
2,5-Bis(p-fluorophenyl)-3,4-diphenylfuran |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



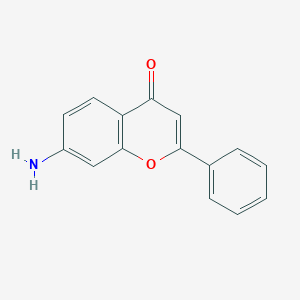
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
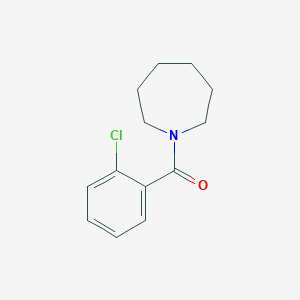
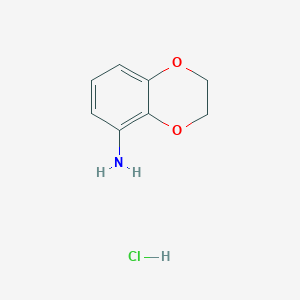
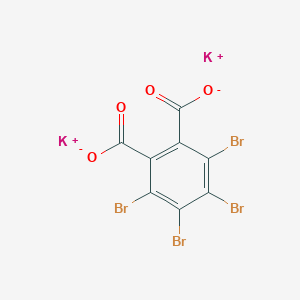
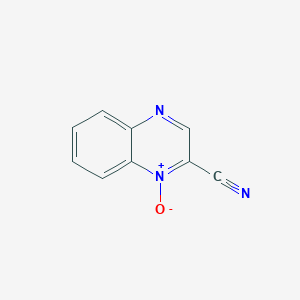
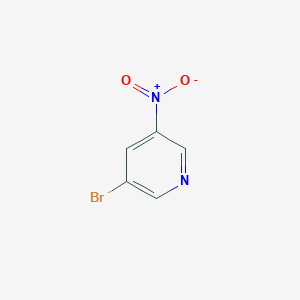
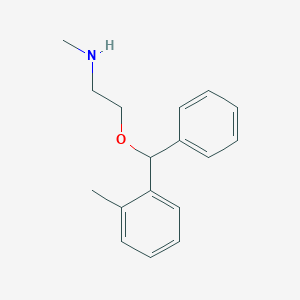
![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)
